molecular formula C17H15FN2O2S B2461394 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea CAS No. 2379995-62-5

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea

Cat. No.: B2461394
CAS No.: 2379995-62-5
M. Wt: 330.38
InChI Key: VPNIEHAEINASGX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is a complex organic compound that features a unique combination of fluorophenyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 4-(furan-2-yl)thiophene-2-carbaldehyde. These intermediates are then reacted under specific conditions to form the final urea derivative.

  • Step 1: Preparation of 4-fluorobenzylamine

      Reagents: 4-fluorobenzyl chloride, ammonia

      Conditions: Reflux in ethanol

  • Step 2: Preparation of 4-(furan-2-yl)thiophene-2-carbaldehyde

      Reagents: Furan-2-carbaldehyde, thiophene-2-carbaldehyde

      Conditions: Acidic catalyst, room temperature

  • Step 3: Formation of this compound

      Reagents: 4-fluorobenzylamine, 4-(furan-2-yl)thiophene-2-carbaldehyde, isocyanate

      Conditions: Mild heating, inert atmosphere

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is unique due to its combination of fluorophenyl, furan, and thiophene groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c18-14-5-3-12(4-6-14)9-19-17(21)20-10-15-8-13(11-23-15)16-2-1-7-22-16/h1-8,11H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNIEHAEINASGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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